molecular formula C18H16O2 B7787611 (E)-1,4-bis(4-methylphenyl)-2-butene-1,4-dione CAS No. 5465-41-8

(E)-1,4-bis(4-methylphenyl)-2-butene-1,4-dione

Cat. No.: B7787611
CAS No.: 5465-41-8
M. Wt: 264.3 g/mol
InChI Key: XHTZEZLDTOKEGI-VAWYXSNFSA-N
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Description

(E)-1,4-bis(4-methylphenyl)-2-butene-1,4-dione is an organic compound with the molecular formula C18H16O2 It is characterized by the presence of two 4-methylphenyl groups attached to a butene-1,4-dione backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1,4-bis(4-methylphenyl)-2-butene-1,4-dione typically involves the reaction of 4-methylbenzaldehyde with a suitable diene precursor under specific conditions. One common method involves the use of a Wittig reaction, where a phosphonium ylide reacts with 4-methylbenzaldehyde to form the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires a strong base like sodium hydride or potassium tert-butoxide.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

(E)-1,4-bis(4-methylphenyl)-2-butene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the dione groups to alcohol

Properties

IUPAC Name

(E)-1,4-bis(4-methylphenyl)but-2-ene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O2/c1-13-3-7-15(8-4-13)17(19)11-12-18(20)16-9-5-14(2)6-10-16/h3-12H,1-2H3/b12-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHTZEZLDTOKEGI-VAWYXSNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C=CC(=O)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)/C=C/C(=O)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5465-41-8
Record name NSC29008
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29008
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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